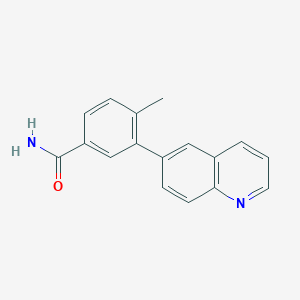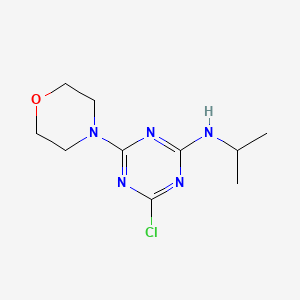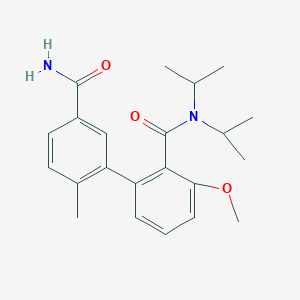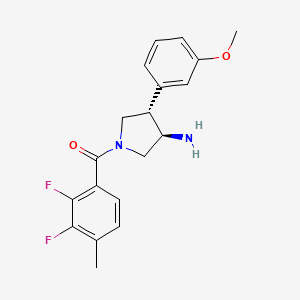
4-methyl-3-quinolin-6-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-quinolin-6-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 4-methyl-3-quinolin-6-ylbenzamide involves its interaction with specific proteins and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes such as protein kinase C and phosphodiesterase, which are involved in various signaling pathways. It has also been found to interact with specific proteins such as tubulin, which is involved in cell division, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-methyl-3-quinolin-6-ylbenzamide has various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit specific enzymes and proteins involved in various signaling pathways. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of using 4-methyl-3-quinolin-6-ylbenzamide in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against various types of cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its toxicity. Studies have shown that high doses of this compound can be toxic to normal cells, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the research on 4-methyl-3-quinolin-6-ylbenzamide. One of the directions is to explore its potential as a cancer treatment. Studies have shown that this compound has potent anti-cancer properties, and further research is needed to determine its efficacy and safety in clinical settings. Another direction is to explore its potential as an anti-inflammatory agent. This compound has been found to have anti-inflammatory properties, and further research is needed to determine its potential in treating inflammatory diseases. Additionally, future research can focus on developing new synthesis methods for this compound and exploring its potential applications in other fields such as drug discovery and material science.
Conclusion
In conclusion, 4-methyl-3-quinolin-6-ylbenzamide is a quinoline derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects. Its potent anti-cancer properties make it a promising candidate for cancer treatment, and further research is needed to determine its efficacy and safety in clinical settings. Additionally, its potential as an anti-inflammatory agent and its applications in other fields such as drug discovery and material science make it a compound worth exploring further.
合成法
4-methyl-3-quinolin-6-ylbenzamide can be synthesized using different methods. One of the most common methods involves the condensation of 4-methylquinoline-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-methyl-3-quinolin-6-ylbenzoic acid, which can be converted to 4-methyl-3-quinolin-6-ylbenzamide by reacting it with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.
科学的研究の応用
4-methyl-3-quinolin-6-ylbenzamide has been found to have various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
特性
IUPAC Name |
4-methyl-3-quinolin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-11-4-5-14(17(18)20)10-15(11)12-6-7-16-13(9-12)3-2-8-19-16/h2-10H,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSYHGMSYKWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5681720.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)
![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5681748.png)

![(1S*,5R*)-6-(1H-indol-3-ylacetyl)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681781.png)

